molecular formula C12H13N3O2 B1460984 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one CAS No. 1105192-85-5

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one

Cat. No. B1460984
CAS RN: 1105192-85-5
M. Wt: 231.25 g/mol
InChI Key: SSDVXLRIRGNSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one, abbreviated as AEPP, is a heterocyclic compound belonging to the pyridazine class of heterocyclic compounds. AEPP has a variety of applications in the field of scientific research due to its versatile chemical structure.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A significant area of research involves the regiospecific synthesis of novel classes of pyridazinone derivatives, including those containing ethoxycarbonyl moieties at specific positions of the pyridazinone ring. These compounds are prepared through condensation of disubstituted amines with chloroacetates followed by acylation and cyclization steps, demonstrating the compound's utility in developing new methodologies for synthesizing heterocyclic compounds (P. Dragovich et al., 2008).

Applications in Herbicidal Activities

Research into 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which share a structural similarity with 4-amino-6-(4-ethoxyphenyl)pyridazin-3(2H)-one, has revealed their potential for herbicidal activities. These studies involve synthesizing various derivatives and evaluating their efficacy through biological tests, highlighting the compound's application in developing new agricultural chemicals with specific action modes (Han Xu et al., 2008).

Antimicrobial Activity

Some research efforts focus on synthesizing novel thieno[2,3-c]pyridazines and related compounds for evaluating their antimicrobial activities. These studies often involve the preparation of various derivatives through multi-step synthetic pathways and subsequent screening for antimicrobial efficacy, contributing valuable insights into the potential antimicrobial applications of pyridazinone derivatives (A. S. Al-Kamali et al., 2014).

Development of Cardioactive Agents

The pyridazinone moiety, particularly derivatives such as 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, is pivotal in developing cardioactive agents. These derivatives have been either in clinical use or tested in clinical trials for various cardiovascular conditions, indicating the broader medical research applications of pyridazinone compounds (M. Imran & Abida, 2016).

properties

IUPAC Name

5-amino-3-(4-ethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-9-5-3-8(4-6-9)11-7-10(13)12(16)15-14-11/h3-7H,2H2,1H3,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDVXLRIRGNSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-6-(4-ethoxyphenyl)pyridazin-3(2{H})-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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